1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11-7-8-6-9(3-4-10(8)15-11)14-13(18)16-12-2-1-5-19-12/h1-6H,7H2,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQWGGMANYUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of 2-oxoindoline: This can be achieved by cyclization of an appropriate precursor, such as an aniline derivative, under oxidative conditions.
Thiophene Derivatization: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Urea Linkage Formation: The final step involves the reaction of the 2-oxoindoline derivative with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea has shown promise as a pharmacophore in drug design due to its ability to interact with biological targets. Its structural characteristics allow for the modulation of various signaling pathways, particularly in cancer research. Studies indicate that related compounds can induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax and p53.
Table 1: Biological Activity of Related Compounds
| Compound Name | Mechanism of Action | Target Cell Lines | IC50 (nM) |
|---|---|---|---|
| Compound A | Apoptosis Induction | THP-1 | 29 ± 0.3 |
| Compound B | Cell Cycle Arrest | MV-4-11 | 98 ± 10 |
| This Compound | TBD | TBD | TBD |
Anticancer Research
The compound exhibits notable cytotoxicity against various cancer cell lines, making it a candidate for further investigation in anticancer therapies. Related studies have demonstrated significant antitumor activity due to the ability of derivatives within the indolinone family to induce apoptosis.
Materials Science
In materials science, the unique structure of this compound can be explored for its potential use in developing new materials with specific properties. Its chemical stability and solubility may allow it to be utilized in creating advanced polymers or coatings that require enhanced durability and performance characteristics.
Case Studies and Research Findings
Research into the biological activities of similar compounds has provided insights into their mechanisms of action. For example, studies have shown that modifications to the oxoindole structure can significantly enhance anticancer activity by improving selectivity towards cancer cells while minimizing effects on normal cells.
Furthermore, ongoing investigations into the interactions between this compound and various enzymes or receptors are crucial for optimizing its pharmacological profile. Understanding these interactions will aid in designing more effective therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea linkage and the presence of the oxoindoline and thiophene rings can facilitate binding to specific sites, influencing biological pathways.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: Replacement of the indolinone core with pyridine (e.g., compound 5h) or thiazole (e.g., TTU7) alters electronic properties and binding interactions. Pyridine-containing analogs show anticancer activity, while thiazole-thiophene hybrids target tuberculosis.
Substituent Flexibility :
- Hydrophilic groups, such as the hydroxyethyl spacer in , may improve solubility but reduce membrane permeability.
- Bulky substituents (e.g., adamantyl in ) are absent in the target compound, suggesting a balance between steric hindrance and target engagement.
Physicochemical Properties
- Melting Points : Thiophene-containing ureas exhibit melting points ranging from 200–275°C, indicative of crystalline stability. The target compound’s melting point is unreported but likely falls within this range.
- Solubility : Hydrophobic substituents (e.g., trifluoromethyl) reduce aqueous solubility, whereas polar groups (e.g., hydroxyethyl) enhance it.
Biological Activity
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines an oxoindole moiety with a thiophene ring, contributing to its pharmacological properties. The molecular formula is , and it possesses a urea functional group that plays a crucial role in its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cells. The mechanism involves the inhibition of the VEGFR-2 pathway, which is critical for tumor growth and angiogenesis .
- Antimicrobial Properties : The compound has demonstrated potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM. Its mechanism involves the inhibition of protein synthesis, impacting bacterial growth and biofilm formation .
Antiproliferative Studies
A recent study evaluated the antiproliferative effects of various derivatives of this compound. The results indicated that certain modifications to the urea group significantly enhanced activity. For instance, compound 12b showed an inhibition rate of 87.2% at 10 μM concentration, comparable to sunitinib (89.4% inhibition) .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested for their ability to inhibit urease enzymes, which are crucial for bacterial survival in acidic environments. The most potent derivative exhibited an IC50 value of 9.8 ± 0.023 µM against urease enzymes, outperforming standard controls like thiourea .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | % Inhibition at 10 μM |
|---|---|---|
| 12a | HCT116 | 75.0 |
| 12b | MCF7 | 87.2 |
| 12c | PaCa2 | 80.5 |
| Sunitinib | HCT116 | 89.4 |
Table 2: Antibacterial Activity (MIC Values)
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| This compound | S. aureus | 15.625 - 62.5 |
| Control (Ciprofloxacin) | S. aureus | 0.381 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Formation of the indolin-2-one core using nitration and reduction (e.g., NHNO/HSO at 0°C) .
- Step 2 : Urea linkage via triphosgene-mediated coupling with thiophen-2-amine under anhydrous conditions (THF, trimethylamine, 0°C, 4 h) .
- Critical Factors : Solvent choice (toluene vs. THF) and temperature control (reflux vs. low-temperature conditions) significantly impact purity. For example, Pd/C-catalyzed hydrogenation may reduce unwanted byproducts .
Q. How is structural characterization of this urea derivative performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR Analysis : H and C NMR to verify the presence of the thiophene (δ 7.2–7.5 ppm) and indolinone (δ 10.2 ppm, NH) moieties .
- HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
- X-ray Crystallography : For resolving regiochemical ambiguities in the urea linkage, if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase targets (e.g., VEGFR2 or EGFR). Thiophene and indolinone groups often exhibit π-π stacking in hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~3.2) and blood-brain barrier penetration, critical for CNS-targeted studies .
- DFT Calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in antioxidant assays .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. antioxidant activity) be resolved?
- Methodological Answer :
- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., HepG2 vs. MCF7) to identify selectivity windows .
- ROS Scavenging Assays : Compare DPPH and ABTS radical quenching to differentiate direct antioxidant effects from indirect mechanisms (e.g., Nrf2 pathway activation) .
- Control Experiments : Use known inhibitors (e.g., ascorbic acid for antioxidants or cisplatin for cytotoxicity) to validate assay conditions .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer via oral gavage (10–50 mg/kg) and measure plasma half-life using LC-MS. The urea group may require prodrug modification to enhance bioavailability .
- Tissue Distribution Studies : Radiolabel the compound with C to track accumulation in organs (e.g., liver vs. tumor) .
- Metabolite Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation products .
Experimental Design & Optimization
Q. How to design a factorial experiment to optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Variables : Temperature (0–60°C), solvent (THF vs. DCM), catalyst loading (5–20% Pd/C).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and maximize yield .
- Validation : Confirm reproducibility across 3 batches with ANOVA (p < 0.05) .
Q. What strategies mitigate degradation of the thiophene moiety during long-term storage?
- Methodological Answer :
- Stability Studies : Store under inert gas (N) at −20°C and monitor via accelerated degradation tests (40°C/75% RH for 6 months).
- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrin-based encapsulation to protect reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
